
N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide, also known as DIMBOA-PE, is a secondary metabolite found in maize plants. It belongs to the benzoxazinoid family of compounds, which are known for their allelopathic and anti-herbivory properties. DIMBOA-PE has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide is not fully understood. However, it is believed to act through various pathways, including:
1. Induction of apoptosis: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide induces apoptosis in cancer cells by activating caspase enzymes.
2. Inhibition of NF-κB pathway: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines.
3. Activation of Nrf2 pathway: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide activates the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide has various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide inhibits cell proliferation in cancer cells by inducing cell cycle arrest.
2. Reduction of oxidative stress: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide reduces oxidative stress by increasing the activity of antioxidant enzymes.
3. Inhibition of angiogenesis: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide inhibits angiogenesis, which is the formation of new blood vessels, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide in lab experiments include:
1. Availability: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide is readily available and can be synthesized in large quantities.
2. Stability: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide is stable and can be stored for long periods of time.
3. Low toxicity: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide has low toxicity and is relatively safe to use in lab experiments.
The limitations of using N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide in lab experiments include:
1. Specificity: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide may have non-specific effects on cells, which can complicate data interpretation.
2. Solubility: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide is not very soluble in aqueous solutions, which can limit its use in certain experiments.
3. Cost: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide synthesis can be expensive, which can limit its use in some labs.
Direcciones Futuras
There are several future directions for research on N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide, including:
1. Development of novel anti-cancer therapies: Further research is needed to develop novel anti-cancer therapies based on the mechanisms of action of N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide.
2. Identification of new targets: Further research is needed to identify new targets for N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide in various disease conditions.
3. Optimization of synthesis methods: Further research is needed to optimize the synthesis methods for N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide to reduce costs and increase yield.
4. Evaluation of safety and efficacy: Further research is needed to evaluate the safety and efficacy of N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide in pre-clinical and clinical trials.
Conclusion:
In conclusion, N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide is a promising compound with potential applications in various scientific research areas. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in pre-clinical and clinical trials.
Métodos De Síntesis
N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide can be synthesized through a multi-step process starting from 2,3-dihydro-1,4-benzoxazin-4(3H)-one (DIBOA). The synthesis involves several chemical reactions, including acylation, alkylation, and dehydration. The final product, N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide, is a yellowish powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide has been used in various scientific research applications, including:
1. Anti-cancer research: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has been studied in various cancer types, including breast, colon, and liver cancer.
2. Anti-inflammatory research: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has been studied in various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
3. Neuroprotective research: N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide has been shown to have neuroprotective properties by preventing neuronal cell death. It has been studied in various neurodegenerative conditions, including Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-11(15)13-9-5-4-6-10-12(9)14(2)7-8-16-10/h3-6H,1,7-8H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZREQZTJRSEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=CC=CC(=C21)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-2,3-dihydro-1,4-benzoxazin-5-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711208.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2711209.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2711210.png)
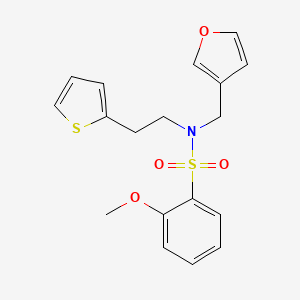
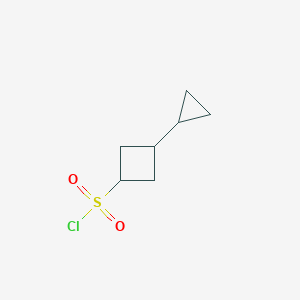
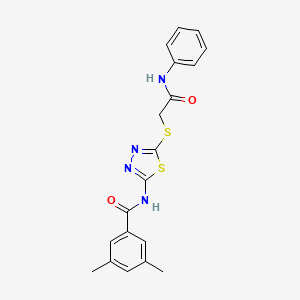
![4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2711215.png)

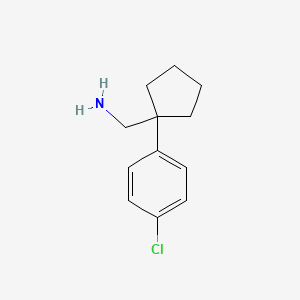
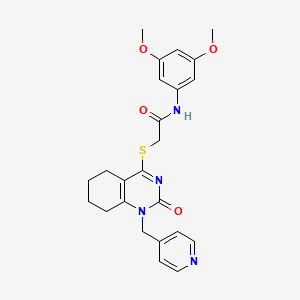
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)
![2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde](/img/structure/B2711226.png)
![3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2711227.png)
